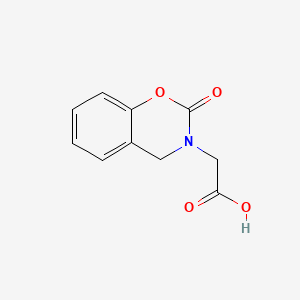

2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid

描述

2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid typically involves the reaction of an amino phenol with a suitable acylating agent. One common method is the reaction of 2-aminophenol with chloroacetic acid under basic conditions to form the benzoxazine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Corresponding amines.

Substitution: Various substituted benzoxazine derivatives depending on the substituent introduced.

科学研究应用

2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the development of new materials with unique properties.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and resins due to its ability to form stable cross-linked structures.

作用机制

The mechanism of action of 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid involves its interaction with specific molecular targets within cells. It can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This compound can also interact with cellular receptors and modulate signaling pathways, leading to various biological effects.

相似化合物的比较

- 2H-1,3-Benzoxazine-3(4H)-acetamide, 2-oxo-

- alpha-Benzyl-2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide

- 2H-1,3-Benzoxazine-3(4H)-acetamide, 2-thioxo-

Comparison: 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid is unique due to its acetic acid functional group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, the presence of the acetic acid group allows for additional hydrogen bonding interactions, which can enhance its binding affinity to biological targets. In contrast, compounds like 2H-1,3-Benzoxazine-3(4H)-acetamide, 2-oxo- and alpha-Benzyl-2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide have different substituents that influence their chemical properties and applications.

生物活性

2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid, a compound within the benzoxazine family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it belongs to a class of heterocyclic compounds known for their significant biological activities. The structure is characterized by a benzoxazine ring fused with an acetic acid moiety, which contributes to its reactivity and biological profile.

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of benzoxazines exhibit potential anticancer properties. A study demonstrated that 2-oxo-benzoxazine derivatives can inhibit human DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cytotoxic effects against cancer cells . Notably, some derivatives showed higher efficacy than established drugs like camptothecin .

2. Anticonvulsant Effects

In related studies on benzoxazine derivatives, compounds similar to this compound have shown significant anticonvulsant activity. For instance, 3,4-dihydro derivatives were effective in blocking bicuculline-induced convulsions in animal models . This suggests a potential role in treating epilepsy and other seizure disorders.

3. Antioxidant Properties

Recent investigations into C-3 tethered 2-oxo-benzoxazines highlighted their antioxidant capabilities. These compounds exhibited strong free radical scavenging activity, surpassing standard antioxidants like butylated hydroxytoluene (BHT) in certain assays . This property may contribute to their therapeutic potential in oxidative stress-related diseases.

4. Anti-inflammatory Activity

Benzoxazine derivatives have been reported to possess anti-inflammatory properties. In vitro studies demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor of topoisomerases, disrupting DNA processes essential for cancer cell proliferation.

- Radical Scavenging: Its structure allows it to interact with reactive oxygen species (ROS), mitigating oxidative damage.

- Cytokine Modulation: By influencing cytokine production, it can alter inflammatory pathways.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various benzoxazine derivatives on human cancer cell lines. The results indicated that specific modifications in the benzoxazine structure could enhance cytotoxicity against breast and colon cancer cells. The most potent derivatives inhibited cell growth by inducing apoptosis through the activation of caspases .

Case Study 2: Anticonvulsant Activity

In a controlled experiment involving animal models, a derivative of 2-oxo-benzoxazine was administered to assess its anticonvulsant effects. The results showed a significant reduction in seizure frequency compared to control groups treated with saline. This positions the compound as a promising candidate for further development as an anticonvulsant medication .

常见问题

Q. Basic: How can potentiometric titration be optimized to determine the acidity constant (pKa) of 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid?

Methodological Answer:

Potentiometric titration using a strong base (e.g., NaOH) is suitable for pKa determination. Key steps include:

- Prepare a standardized NaOH solution (1.00 M) and dissolve the compound in a polar solvent (e.g., water or ethanol).

- Use a pH electrode to monitor the titration curve, identifying inflection points corresponding to proton dissociation.

- Apply the Henderson-Hasselbalch equation or software-based nonlinear regression (e.g., pHab) to calculate pKa.

- Validate results via multiple trials to minimize errors from solvent impurities or electrode drift .

Q. Advanced: What synthetic strategies enhance biological activity via electron-withdrawing group (EWG) substitution at the benzoxazine 4-position?

Methodological Answer:

- Direct Substitution: React this compound with EWG-containing reagents (e.g., nitro or cyano groups) under nucleophilic conditions. For example, nitration using HNO₃/H₂SO₄ at 0–5°C .

- Characterization: Confirm regioselectivity via H/C NMR and X-ray crystallography (e.g., bond angles and torsion analysis) .

- Activity Testing: Compare IC₅₀ values in enzyme inhibition assays (e.g., monoamine oxidase) to evaluate the impact of EWGs on binding affinity .

Q. Basic: Which spectroscopic techniques are most reliable for structural confirmation of benzoxazine-acetic acid derivatives?

Methodological Answer:

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and benzoxazine ring vibrations (C–N at ~1250 cm⁻¹).

- NMR: Use H NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and acetic acid methylene protons (δ 3.5–4.0 ppm). C NMR confirms quaternary carbons in the benzoxazine core.

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., C₁₀H₁₀N₂O₃: 206.20 Da) .

Q. Advanced: How can computational modeling predict neurological target binding for benzoxazine derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate interactions with serotonin reuptake transporters (SERT). Parameterize force fields with DFT-optimized geometries (B3LYP/6-31G* basis set).

- Binding Affinity Metrics: Calculate ΔG values; prioritize derivatives with stronger hydrogen bonds to residues like Asp98 or Tyr176.

- Validation: Correlate in silico results with in vitro radioligand displacement assays .

Q. Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Side Reactions:

- Esterification: Unreacted acetic acid forming esters under acidic conditions.

- Ring-Opening: Hydrolysis of the benzoxazine ring in aqueous media.

- Mitigation:

Q. Advanced: How to design in vivo studies for antidepressant efficacy of caroxazone analogs?

Methodological Answer:

- Animal Models: Use murine forced-swim (FST) or tail-suspension tests (TST) to assess immobility time reduction.

- Dosing: Administer analogs orally (10–50 mg/kg) and compare to positive controls (e.g., fluoxetine).

- Biomarkers: Measure serotonin/dopamine levels in brain homogenates via LC-MS.

- Safety: Conduct acute toxicity studies (LD₅₀) and monitor weight/behavioral changes .

Q. Basic: How to resolve discrepancies in reported biological activities of benzoxazine derivatives?

Methodological Answer:

- Controlled Experiments: Systematically vary substituents (e.g., alkyl vs. aryl groups) while keeping other parameters constant.

- Statistical Analysis: Apply ANOVA to activity data (p < 0.05) to identify significant structural contributors.

- Meta-Analysis: Cross-reference published IC₅₀ values and synthetic conditions (e.g., solvent polarity, temperature) .

Q. Advanced: What role does X-ray crystallography play in understanding benzoxazine-acetic acid conformation?

Methodological Answer:

- Crystal Structure Analysis: Resolve bond lengths (e.g., C=O at 1.21 Å) and dihedral angles to confirm planar vs. non-planar ring conformations.

- Packing Interactions: Identify hydrogen bonds (e.g., O–H···N) stabilizing the lattice, which influence solubility and bioavailability.

- Synchrotron Validation: Use high-resolution data (e.g., 0.8 Å) to refine thermal displacement parameters .

Q. Basic: What chromatographic methods ensure purity of benzoxazine-acetic acid derivatives?

Methodological Answer:

- TLC: Monitor reactions using silica gel plates (ethyl acetate/hexane, 3:7 v/v; UV detection at 254 nm).

- HPLC: Employ a C18 column with 0.1% TFA in water/acetonitrile (gradient elution, 220 nm detection).

- Validation: Achieve >98% purity confirmed by peak integration and spiking tests .

Q. Advanced: How to engineer water solubility in hydrophobic benzoxazine derivatives for drug formulation?

Methodological Answer:

- Prodrug Design: Introduce phosphate or sulfonate groups at the acetic acid moiety for ionic solubility.

- Nanoformulation: Encapsulate derivatives in PEGylated liposomes (size: 100–200 nm via DLS).

- Solubility Testing: Use shake-flask method (pH 7.4 PBS) with UV-Vis quantification (λmax ~280 nm) .

属性

IUPAC Name |

2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-9(13)6-11-5-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFMUNPHRJEAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC(=O)N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173889 | |

| Record name | 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20068-43-3 | |

| Record name | 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020068433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。